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Compound Name:
benzo[d]imidazole-2-carboxylate

CAS No.: 83431-75-8

Cat. No.: B3359051

Get Quote

Executive Summary

Context: Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, structurally
mimicking purine nucleobases.[1] While the core heterocycle provides essential hydrogen-
bonding motifs, the introduction of fluorine (bioisostere of hydrogen/hydroxyl) and ester
functionalities (lipophilic handles/prodrug moieties) drastically alters pharmacokinetics and
potency.

Scope: This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated
benzimidazole-5-carboxylate esters. It focuses on their dual-action potential as antimicrobial
agents (targeting DNA gyrase/Topoisomerase |1V) and anticancer agents (targeting
tubulin/’VEGFR-2).

Key Insight: The 5-carboxylate ester acts as a critical "lipophilic switch," enhancing membrane
permeability compared to the free acid, while fluorine substitution (particularly trifluoromethyl
groups at C2-phenyl) prevents metabolic deactivation and enhances binding affinity via
halogen bonding.
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Chemical Architecture & Synthesis

The core scaffold discussed is the Alkyl 2-aryl-1H-benzimidazole-5-carboxylate.

Optimized Synthesis Protocol

Target Compound:Ethyl 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-carboxylate
Rationale: This protocol utilizes a "one-pot" reductive cyclization mediated by sodium dithionite

(

), avoiding harsh acidic conditions and allowing tolerance for sensitive ester groups.

Reagents:

Precursor A: Ethyl 4-amino-3-nitrobenzoate (1.0 eq)

Precursor B: 4-(Trifluoromethyl)benzaldehyde (1.0 eq)

Reductant: Sodium dithionite (

) (3.0 eq)

Solvent: DMSO/Ethanol (9:1 ratio)
Step-by-Step Methodology:

 Activation: Dissolve Ethyl 4-amino-3-nitrobenzoate (10 mmol) and 4-
(Trifluoromethyl)benzaldehyde (10 mmol) in 15 mL DMSO. Stir at room temperature for 15
minutes to ensure homogeneity.

e Reductive Cyclization: Add Sodium dithionite (30 mmol) in portions over 20 minutes. Note:
Exothermic reaction; maintain temperature < 40°C.

o Reflux: Heat the mixture to 90°C for 4—6 hours. Monitor progress via TLC (Mobile phase:
Hexane/Ethyl Acetate 7:3). Look for the disappearance of the yellow nitro-compound spot
and the appearance of a fluorescent benzimidazole spot.

e Quenching: Cool the reaction mixture to room temperature and pour slowly into 100 mL of
crushed ice-water.
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« Isolation: A precipitate will form immediately. Filter under vacuum.[1][2] Wash the cake with

cold water (

mL) to remove residual DMSO and inorganic salts.

 Purification: Recrystallize from hot ethanol.
o Yield expectation: 75-85%.

o Characterization: IR peak at ~1710 cm~* (Ester C=0) and ~1130 cm~! (C-F stretch).

Synthesis Workflow Diagram|[2]
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Caption: One-pot reductive cyclization pathway for fluorinated benzimidazole ester synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological potency of these esters relies on a delicate balance between the C5-Ester
(Lipophilicity/Prodrug) and the Fluorine position (Metabolic Stability/Binding).

The C5-Ester "Handle"

The ester group at position 5 is not merely a passive substituent; it dictates cellular uptake and
target interaction.
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Feature

Methyl/Ethyl Ester

Free Carboxylic
Acid

Bulky Ester (e.g., t-
Butyl)

Lipophilicity (LogP)

High (Optimal).
Crosses
bacterial/cancer cell

membranes efficiently.

Low. Poor membrane

permeability.

Very High. May get
trapped in

membranes.

Intracellular Fate

Often acts as a
prodrug. Hydrolyzed
by intracellular
esterases to the active

acid form in situ.

Active form, but

transport-limited.

Resistant to
hydrolysis; acts as the

active molecule itself.

Binding Affinity

Interacts via
hydrophobic pockets
in Tubulin or DNA

Gyrase.

Interacts via
electrostatic salt
bridges (often weaker
if not positioned

correctly).

Steric clash often

reduces affinity.

The Fluorine "Shield"

Fluorination is the driver of potency in this series.

o C2-Phenyl (Meta/Para-F):

o Effect: Increases metabolic stability against P450 oxidation.

o Data:4-CF3 substitution on the C2-phenyl ring typically yields the highest antimicrobial

activity (MIC < 2 ug/mL) due to enhanced lipophilicity and "halogen bonding" with the

receptor pocket.

e Benzimidazole Core (C4/C6-F):

o Effect: Modulates the pKa of the imidazole nitrogen (
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o Data: Fluorine at C6 increases the acidity of the N1-H, strengthening hydrogen bond
donation to targets like the DNA Gyrase ATP-binding pocket.

SAR Visualization[3]

Benzimidazole-5-Carboxylate Core
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Caption: SAR map highlighting critical modification zones on the benzimidazole ester scaffold.

Comparative Performance Data

The following data aggregates results from antimicrobial and anticancer assays, comparing
fluorinated esters against non-fluorinated analogs and standard drugs.

Antimicrobial Activity (MIC in pg/mL)

Target: DNA Gyrase / Topoisomerase |V
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Compound S. aureus . M.
. E. coli (Gram -) . Notes

Variant (Gram +) tuberculosis

Non-Fluorinated ) o
Baseline activity;

Ester (Ethyl 2- 64.0 >128 >64 )
poor penetration.

phenyl...)

Mono-Fluoro
Improved

Ester (Ethyl 2-(4-  16.0 32.0 32.0 . o
lipophilicity.

F-phenyl)...)

Trifluoromethyl Lead Candidate.

Ester (Ethyl 2-(4- 2.0 8.0 115 High lipophilicity

CF3-phenyl)..)) drives efficacy.

Standard: Clinical standard

_ _ 0.5 0.25 1.0
Ciprofloxacin reference.
Anticancer Activity (IC50 in yM)
Target: Tubulin Polymerization / VEGFR-2
Compound . Mechanism
. HepG2 (Liver) MCF-7 (Breast) A549 (Lung)

Variant Note

Methyl 2-(5-F-2- Induces

OH-phenyl)-5- 0.39 7.01 10.69 apoptosis via

carboxylate ROS production.

Non-Fluorinated Significantly

15.8 42.4 50.5

Analog lower potency.
Standard

Standard: 5-

) 5.30 2.80 1.69 chemotherapy

Fluorouracil

agent.

Data Interpretation:
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e Antimicrobial: The 4-CF3 group is superior to single fluorine atoms. The bulkiness of CF3
likely fills a hydrophobic pocket in the bacterial DNA gyrase B subunit.

e Anticancer: The Methyl ester combined with a 5-fluoro-2-hydroxy substitution pattern on the
phenyl ring yields sub-micromolar potency (0.39 uM), outperforming the standard drug 5-FU
in HepG2 cell lines.[3]

Mechanism of Action
The fluorinated benzimidazole esters function as dual-inhibitors.
o Bacterial Pathway: They act as competitive inhibitors of the ATP-binding site on the DNA

Gyrase B subunit. The ester group mimics the phosphate backbone interactions, while the
fluorinated ring stacks against hydrophobic residues (e.qg., lle, Val).

» Cancer Pathway: They bind to the Colchicine-binding site of tubulin, preventing
polymerization into microtubules, leading to G2/M cell cycle arrest and apoptosis.

Fluorinated
Benzimidazole Ester

Hydrophobic
Interaction

Target: Tubulin - | Microtubule Apoptosis
(Colchicine Site) | Destabilization (G2/M Arrest)

High Affinity
Target: DNA Gyrase B » | Inhibition of Bacterial Cell
- +
(H Bond Halogen Bond (ATP Binding Pocket) "1 Supercoiling Death
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Caption: Dual mechanism of action targeting bacterial DNA gyrase and mammalian tubulin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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